Product packaging for 5-Methoxy-4,4-dimethylpentanal(Cat. No.:)

5-Methoxy-4,4-dimethylpentanal

Cat. No.: B14906402
M. Wt: 144.21 g/mol
InChI Key: VQVKIWIMEBFILL-UHFFFAOYSA-N
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Description

5-Methoxy-4,4-dimethylpentanal is a valuable aldehyde intermediate in organic synthesis. Compounds featuring the 4,4-dimethylpentanal scaffold, such as 4,4-dimethylpentanal , are recognized for their utility as building blocks in complex molecule construction. The structure of this compound, which combines an aldehyde functional group with a 5-methoxy moiety, suggests its potential application in the synthesis of more complex structures, analogous to how other 5-methoxy-substituted compounds are used in research . For instance, the compound can serve as a precursor for the synthesis of various derivatives, including amines, as seen in the related structure 5-methoxy-4,4-dimethylpentan-1-amine . This makes it a compound of interest in medicinal chemistry and materials science for developing new molecular entities. It is strictly for Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B14906402 5-Methoxy-4,4-dimethylpentanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

5-methoxy-4,4-dimethylpentanal

InChI

InChI=1S/C8H16O2/c1-8(2,7-10-3)5-4-6-9/h6H,4-5,7H2,1-3H3

InChI Key

VQVKIWIMEBFILL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC=O)COC

Origin of Product

United States

Reactivity and Transformational Chemistry of 5 Methoxy 4,4 Dimethylpentanal

Reactions at the Aldehyde Functionality

The aldehyde group is the primary center of reactivity in 5-methoxy-4,4-dimethylpentanal, offering a versatile platform for a variety of chemical transformations.

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic attack. This class of reactions is fundamental to building more complex molecular structures from this aldehyde. A range of nucleophiles, including organometallic reagents, can be employed to form new carbon-carbon bonds. For example, the addition of a Grignard reagent or an organolithium reagent to the aldehyde, followed by an aqueous workup, yields a secondary alcohol. Similarly, the Wittig reaction, utilizing a phosphonium (B103445) ylide, converts the aldehyde into an alkene. Other nucleophiles, such as cyanide, can also add to the carbonyl group to form cyanohydrins.

ReactantReagentProduct Type
This compoundGrignard Reagent (e.g., RMgX)Secondary Alcohol
This compoundOrganolithium Reagent (e.g., RLi)Secondary Alcohol
This compoundWittig Reagent (e.g., Ph3P=CHR)Alkene
This compoundCyanide (e.g., HCN/NaCN)Cyanohydrin

Enamine and Enolate Chemistry: Alpha-Functionalization Pathways

The presence of protons on the carbon atom adjacent to the aldehyde group (the α-carbon) allows for deprotonation to form a nucleophilic enolate intermediate. This is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate can then react with various electrophiles, such as alkyl halides, in a process known as α-alkylation. This provides a method for introducing substituents at the α-position.

Alternatively, the aldehyde can be converted into an enamine by reaction with a secondary amine, such as pyrrolidine (B122466) or morpholine, often with acid catalysis. Enamines are also nucleophilic at the α-carbon and can react with electrophiles. A subsequent hydrolysis step regenerates the aldehyde, yielding the α-substituted product.

IntermediateMethod of FormationSubsequent Reaction
EnolateReaction with a strong base (e.g., LDA)Alkylation with an alkyl halide
EnamineReaction with a secondary amine (e.g., pyrrolidine)Reaction with an electrophile followed by hydrolysis

Selective Reduction and Oxidation Pathways

The aldehyde functionality of this compound can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid.

For the reduction to 5-methoxy-4,4-dimethylpentan-1-ol, common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. These reagents are chemoselective for aldehydes and ketones, leaving the ether linkage intact under typical reaction conditions.

The oxidation of the aldehyde to 5-methoxy-4,4-dimethylpentanoic acid can be accomplished using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid) can be used. Milder conditions, such as the Tollens' reagent (a solution of silver nitrate (B79036) and ammonia), can also effect this transformation.

TransformationReagent(s)Product
ReductionSodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)5-Methoxy-4,4-dimethylpentan-1-ol
OxidationPotassium permanganate (KMnO₄), Jones reagent, or Tollens' reagent5-Methoxy-4,4-dimethylpentanoic acid

Reactions Involving the Methoxy (B1213986) Ether Linkage

The methoxy group in this compound represents a stable ether linkage. However, it can be cleaved under specific, typically harsh, conditions.

Cleavage and Derivatization of Ethers

The cleavage of the ether bond in this compound generally requires the use of strong acids, particularly hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds through a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, making it a better leaving group. The halide ion then acts as a nucleophile, attacking the carbon of the methyl group to displace a molecule of 5-hydroxy-4,4-dimethylpentanal and form a methyl halide.

Rearrangement Reactions and Intramolecular Cyclization Pathways

The molecular structure of this compound, featuring an aldehyde and an ether separated by a four-carbon chain, presents the possibility for intramolecular reactions. Under acidic conditions, the aldehyde carbonyl can be protonated, enhancing its electrophilicity. The oxygen atom of the methoxy group could then act as an internal nucleophile, attacking the activated carbonyl carbon. This would lead to the formation of a cyclic hemiacetal, likely a six-membered ring. While this pathway is mechanistically plausible, specific documented examples of such intramolecular cyclizations or other rearrangements for this particular compound are not extensively reported in the scientific literature.

Information regarding this compound is not available in the searched scientific literature.

Despite a comprehensive search for detailed research findings and mechanistic investigations concerning the chemical compound this compound, no specific studies or data detailing its reactivity and transformational chemistry could be located.

The performed searches aimed to uncover information on the synthesis, reactivity, and mechanistic pathways involving this particular aldehyde. However, the scientific literature accessible through the conducted searches does not appear to contain dedicated articles or substantive data on this compound. The search results consistently led to either general principles of aldehyde reactivity or information on structurally different compounds.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the "" with a focus on "Mechanistic Investigations of Key Transformations" as requested, due to the absence of the necessary factual information in the available resources.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 5 Methoxy 4,4 Dimethylpentanal in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment, connectivity, and stereochemistry of atoms.

High-Resolution One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic structure of 5-Methoxy-4,4-dimethylpentanal.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-CHO (Aldehyde H)9.5 - 9.8Triplet (t)1H
-OCH₃ (Methoxy H)3.3 - 3.5Singlet (s)3H
-CH-O- (Methylene H)3.2 - 3.4Doublet (d)1H
-CH₂- (Methylene H)2.2 - 2.4Doublet of doublets (dd)2H
-C(CH₃)₂ (Methyl H)0.9 - 1.1Singlet (s)6H

¹³C NMR Spectroscopy: This method identifies the different carbon environments within the molecule. The predicted ¹³C NMR spectrum of this compound would show signals for each unique carbon atom.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-CHO (Aldehyde C)200 - 205
-CH-O- (Methine C)80 - 85
-OCH₃ (Methoxy C)55 - 60
-C(CH₃)₂ (Quaternary C)35 - 40
-CH₂- (Methylene C)30 - 35
-C(CH₃)₂ (Methyl C)20 - 25

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To confirm the connections between atoms and to determine the molecule's three-dimensional structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to each other. For instance, a cross-peak between the aldehydic proton and the adjacent methylene (B1212753) protons would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity across quaternary carbons, such as the C4 dimethyl group, and for confirming the placement of the methoxy (B1213986) group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is vital for determining the stereochemistry.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its molecular formula.

Predicted HRMS Data for this compound

Molecular Formula Calculated Monoisotopic Mass Adduct Predicted m/z
C₈H₁₆O₂144.11503[M+H]⁺145.12231
C₈H₁₆O₂144.11503[M+Na]⁺167.10425

Hyphenated Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like aldehydes. nih.gov In a hypothetical analysis of a reaction mixture containing this compound, GC would first separate the components based on their boiling points and interactions with the column stationary phase. The separated components would then be introduced into the mass spectrometer.

The mass spectrum of this compound would show a molecular ion peak (if stable enough) and a characteristic fragmentation pattern. Key fragment ions would be expected from the cleavage of the C-C bonds and the loss of the methoxy group, providing further confirmation of the structure.

Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile or Thermally Labile Compounds

While this compound is likely volatile enough for GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly if the compound is part of a complex matrix or if derivatization is required. nih.govuni.lu LC separates compounds based on their partitioning between a mobile liquid phase and a solid stationary phase. uni.lu The eluent from the LC column is then introduced into the mass spectrometer. LC-MS is particularly useful for analyzing less volatile or thermally sensitive compounds that may not be suitable for GC-MS. nih.govuni.lu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods provide a characteristic fingerprint based on the vibrational modes of its constituent bonds.

The structure of this compound contains several key functional groups: an aldehyde (C=O), a methoxy group (C-O-C), and gem-dimethyl groups. The IR spectrum is particularly sensitive to polar bonds, making the carbonyl stretch of the aldehyde group a prominent feature. Saturated aliphatic aldehydes typically exhibit a strong C=O stretching absorption in the region of 1740-1720 cm⁻¹. pressbooks.pubopenstax.org Additionally, the aldehydic C-H bond displays characteristic stretching vibrations, often appearing as a pair of medium-intensity bands between 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹. pressbooks.pubopenstax.org The presence of the ether linkage in the methoxy group is expected to produce a strong C-O stretching band in the 1150-1085 cm⁻¹ region.

Raman spectroscopy, which relies on changes in polarizability, offers complementary information. While the polar carbonyl group will have a Raman signal, it is often weaker than in the IR spectrum. Conversely, the less polar C-C and C-H bonds of the hydrocarbon backbone will provide distinct Raman signals.

Table 1: Predicted Infrared (IR) and Raman Spectroscopy Data for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Shift (cm⁻¹)Intensity
AldehydeC-H Stretch~2820, ~2720~2820, ~2720Medium
AldehydeC=O Stretch~1730~1730Strong (IR), Medium (Raman)
MethoxyC-H Stretch~2960-2850~2960-2850Strong
MethoxyC-O Stretch~1100~1100Strong (IR), Weak (Raman)
Gem-dimethylC-H Stretch~2960-2870~2960-2870Strong
Gem-dimethylC-H Bend~1390, ~1370~1390, ~1370Medium
Alkyl ChainC-C StretchVariousVariousWeak-Medium

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are indispensable for the isolation and purification of this compound from reaction mixtures and for assessing its purity. The choice of method depends on the scale of the separation and the nature of the impurities.

Gas chromatography is well-suited for the analysis of volatile compounds like this compound. Analytical GC, coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can be used to determine the purity of a sample and to quantify the compound in a mixture. For purification on a larger scale, preparative GC can be employed.

The selection of the stationary phase is critical for achieving good separation. A non-polar or mid-polarity column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane phase, would be a suitable starting point. The oven temperature program would be optimized to ensure adequate separation of the target compound from any starting materials, byproducts, or solvents.

Table 2: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis

ParameterAnalytical GCPreparative GC
Column Type Capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film)Packed or larger ID capillary (e.g., 30 m x 0.53 mm ID, 1.0 µm film)
Stationary Phase 5% Phenyl Methylpolysiloxane5% Phenyl Methylpolysiloxane
Injector Temperature 250 °C260 °C
Oven Program 80 °C (2 min), ramp to 200 °C at 10 °C/min, hold 5 minIsothermal or slow ramp depending on impurity profile
Carrier Gas Helium or HydrogenHelium or Nitrogen
Flow Rate 1-2 mL/min5-15 mL/min
Detector FID or MSThermal Conductivity Detector (TCD) or FID with stream splitting

For less volatile impurities or for the separation of thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. Given the structure of this compound, which contains a polar aldehyde group and a relatively non-polar hydrocarbon backbone, both normal-phase and reversed-phase HPLC could be applicable.

Normal-phase HPLC, using a polar stationary phase like silica (B1680970) gel and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), would separate compounds based on their polarity. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

Since this compound does not possess a chiral center, the separation of stereoisomers is not a relevant consideration. However, HPLC is invaluable for separating it from other isomers or closely related impurities that may not be resolved by GC.

Table 3: General High-Performance Liquid Chromatography (HPLC) Conditions for this compound Purification

ParameterNormal-Phase HPLCReversed-Phase HPLC
Stationary Phase Silica Gel (SiO₂)C18 (Octadecylsilane)
Mobile Phase Hexane/Ethyl Acetate (B1210297) gradientAcetonitrile/Water gradient
Flow Rate 1-5 mL/min (analytical), >10 mL/min (preparative)1-5 mL/min (analytical), >10 mL/min (preparative)
Detection UV (at a wavelength where the aldehyde absorbs, e.g., ~210 nm or after derivatization) or Refractive Index (RI)UV (e.g., ~210 nm) or RI

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method for monitoring the progress of a chemical reaction, screening for optimal reaction conditions, and identifying suitable solvent systems for column chromatography.

For this compound, a TLC plate coated with silica gel would be used as the stationary phase. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate would serve as the mobile phase. The relative polarity of the compound will determine its retention factor (Rf value). By comparing the Rf value of the spot corresponding to the product with that of the starting materials, the progress of the reaction can be easily tracked. Visualization of the spots can be achieved using a variety of techniques, as the aldehyde group may not be strongly UV-active depending on the wavelength.

Table 4: Thin-Layer Chromatography (TLC) System for the Analysis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ on aluminum or glass plates
Mobile Phase (Eluent) Mixtures of Hexane and Ethyl Acetate (e.g., 9:1, 4:1 v/v)
Visualization UV light (254 nm if UV-active impurities are present), or staining with a permanganate (B83412) solution or a p-anisaldehyde stain followed by heating.

Computational Chemistry and Theoretical Studies on 5 Methoxy 4,4 Dimethylpentanal

Conformational Analysis and Determination of Energetic Minima

The biological activity and chemical reactivity of a flexible molecule like 5-Methoxy-4,4-dimethylpentanal are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. libretexts.org Computational methods are employed to identify the stable conformers and to determine their relative energies, thus identifying the global minimum energy structure and other low-energy conformers that may be significantly populated at room temperature.

The potential energy surface of the molecule is explored by systematically rotating the rotatable bonds, such as the C-C and C-O bonds in the pentanal chain. The energy of each resulting conformation is calculated using methods like molecular mechanics or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). The results of these calculations allow for the construction of a potential energy profile, which maps the energy of the molecule as a function of the dihedral angles of the rotated bonds.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (C3-C4-C5-O)Relative Energy (kcal/mol)Population (%) at 298 K
A (Global Minimum) 180° (anti)0.0075.5
B 60° (gauche)0.8018.2
C -60° (gauche)1.206.3

Note: This table is illustrative and based on typical energy differences found in substituted alkanes. The actual values for this compound would require specific calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and, consequently, the reactivity of this compound. These calculations solve the Schrödinger equation for the molecule, providing information about the distribution of electrons and the energies of the molecular orbitals. nih.gov

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests a more reactive molecule. For aldehydes, the HOMO is often localized on the oxygen lone pairs and the C=O pi bond, while the LUMO is typically the C=O pi* antibonding orbital.

Various reactivity descriptors can be calculated from the electronic structure, such as the chemical potential, hardness, softness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. nih.govresearchgate.net The molecular electrostatic potential (MEP) map is another valuable tool, which visualizes the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. nih.gov

Table 2: Illustrative Calculated Electronic Properties for an Aldehyde Similar to this compound (DFT/B3LYP/6-31G(d))

PropertyValue (eV)
HOMO Energy -6.85
LUMO Energy -1.23
HOMO-LUMO Gap 5.62
Chemical Potential (μ) -4.04
Hardness (η) 2.81
Electrophilicity Index (ω) 2.90

Note: This table presents typical values for a substituted aldehyde and is for illustrative purposes. Actual values for this compound would depend on the specific computational methodology.

Molecular Dynamics Simulations for Understanding Reactive Intermediates

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including the formation and evolution of reactive intermediates. github.io While classical MD uses force fields to describe the interactions between atoms, reactive MD simulations, often employing quantum mechanics/molecular mechanics (QM/MM) methods, can model the breaking and forming of chemical bonds. lmu.eduresearchgate.net

For this compound, MD simulations could be used to study the dynamics of reactions involving the aldehyde group, such as enolate formation or aldol-type reactions. By simulating the reaction in the presence of a base or other reactants, it is possible to observe the transient structures of intermediates and transition states. This provides a detailed, atomistic picture of the reaction mechanism that is often difficult to obtain experimentally.

For example, MD simulations can reveal the role of solvent molecules in stabilizing or destabilizing reactive intermediates. They can also shed light on the conformational changes that the molecule undergoes during a reaction. The insights gained from these simulations are crucial for understanding the factors that control the reaction rate and selectivity.

Computational Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of a synthesized compound or for interpreting complex experimental spectra.

NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Quantum mechanical methods, such as DFT with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C chemical shifts of organic molecules. For a molecule with multiple conformers like this compound, the predicted chemical shifts for each stable conformer are averaged, weighted by their Boltzmann population, to obtain a final predicted spectrum that can be compared with experimental data.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), the vibrational frequencies and their corresponding intensities can be predicted. These calculations can help in the assignment of experimental IR bands to specific functional groups and vibrational modes, such as the characteristic C=O stretch of the aldehyde and the C-O-C stretch of the ether.

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
-CHO 9.75
-OCH₃ 3.30
-CH₂- (adjacent to CHO) 2.40
-CH₂- (adjacent to C(CH₃)₂) 1.60
-C(CH₃)₂ 0.95

Note: This table is for illustrative purposes, based on typical chemical shifts for similar functional groups. The actual values would require specific calculations and may vary depending on the solvent and computational method.

Table 4: Illustrative Predicted IR Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H stretch (aldehyde) 2720, 2820Medium
C=O stretch 1725Strong
C-O-C stretch (ether) 1100Strong
C-H bend (gem-dimethyl) 1365, 1385Medium

Note: This table is for illustrative purposes, based on characteristic IR absorption frequencies for aldehydes and ethers. Actual calculated frequencies may have systematic errors that are often corrected using scaling factors.

Theoretical Models for Stereoselectivity and Reaction Pathway Elucidation

For reactions that can produce multiple stereoisomers, computational chemistry is a powerful tool for predicting and understanding the stereochemical outcome. In the case of this compound, the aldehyde functionality can participate in a variety of stereoselective reactions, such as aldol (B89426) additions.

Theoretical models, often based on the analysis of transition state structures, can elucidate the origins of stereoselectivity. By calculating the energies of the different transition states leading to the possible stereoisomeric products, it is possible to predict which product will be favored. For example, the Zimmerman-Traxler model for the aldol reaction, which proposes a chair-like six-membered transition state, can be investigated computationally to understand the influence of substituents on the diastereoselectivity of the reaction.

Computational studies can also map out the entire reaction pathway, identifying all intermediates and transition states. This provides a detailed understanding of the reaction mechanism and can be used to rationalize the observed product distribution. For complex reactions, these computational insights are essential for designing more selective and efficient synthetic routes.

Role of 5 Methoxy 4,4 Dimethylpentanal As a Key Intermediate in Complex Molecule Synthesis

Building Block for Polyketide and Polyether Natural Product Synthesis

The synthesis of complex natural products, particularly those of polyketide and polyether origin, often relies on a strategy of assembling smaller, highly functionalized fragments. 5-Methoxy-4,4-dimethylpentanal represents a key precursor for fragments containing the 2,2-dimethyl-3-methoxypropyl motif, a substructure present in various biologically active natural products. For instance, the total synthesis of complex molecules such as Hirtellanine A, which contains a gem-dimethylpyran ring system, relies on the strategic incorporation of building blocks with these specific structural features google.com.

The aldehyde functionality of this compound allows for its elaboration through fundamental carbon-carbon bond-forming reactions, including aldol (B89426) additions, Wittig olefinations, and Grignard reactions. These transformations enable the extension of the carbon skeleton and the introduction of further stereocenters. The significant steric hindrance provided by the gem-dimethyl group can impart a high degree of facial selectivity in these reactions, allowing for precise control over the relative and absolute stereochemistry of the resulting products. This control is paramount in the multi-step synthesis of complex natural products where the biological activity is often dependent on a single, specific stereoisomer.

Precursor for Chiral Fine Chemicals and Pharmaceutical Intermediates

In the pharmaceutical industry, the demand for enantiomerically pure compounds is a constant driver for the development of efficient and selective synthetic routes. This compound is a valuable starting material for the generation of chiral building blocks that are ultimately incorporated into active pharmaceutical ingredients (APIs). The aldehyde can be stereoselectively reduced to the corresponding chiral alcohol, oxidized to the carboxylic acid, or converted to a chiral amine, providing a variety of functionalized intermediates from a single precursor.

The utility of related methoxy-containing building blocks is well-documented in patent literature for the synthesis of important drugs. For example, 3-methoxypropiophenone is a key intermediate in the synthesis of Tapentadol, a centrally acting analgesic google.com. Similarly, 3-methoxy-1-propanol (B72126) is employed as a building block for stomach therapeutics google.com. These examples highlight the industrial relevance of methoxy-containing substructures in pharmaceutical synthesis. The presence of the gem-dimethyl group in this compound adds a layer of complexity and control, making it an attractive precursor for novel chiral entities with potential therapeutic applications.

Precursor/IntermediateTarget Application/MoleculeReference
3-MethoxypropiophenoneKey intermediate for Tapentadol (analgesic) google.com
3-Methoxy-1-propanolBuilding block for stomach therapeutics google.com
3,5-Dimethyl-4-methoxy pyridine (B92270) derivativesIntermediates for pharmaceutical compounds google.com
Hirtellanine A IntermediateImmunosuppressors, treatment for rheumatoid arthritis google.com

Investigation of Novel Reaction Pathways and Methodological Development

The development of novel synthetic methods often involves testing their scope and limitations against challenging substrates. The sterically encumbered nature of this compound makes it an excellent candidate for this purpose. Reactions that proceed efficiently with simple, unhindered aldehydes may falter or show unexpected selectivity when applied to this molecule, providing valuable insights into reaction mechanisms and catalyst performance.

Recent advances in organic synthesis have focused on developing reactions that can overcome steric challenges. For example, peptide-catalyzed kinetic resolutions have been shown to be effective for β-branched aldehydes, where traditional catalysts may fail acs.org. Similarly, new electroreductive methods have been developed for the umpolung formylation of aromatic ketones to produce sterically hindered α-hydroxyaldehydes acs.org. The unique substitution pattern of this compound makes it a relevant substrate for testing and refining such cutting-edge methodologies. Its behavior in stereoselective additions, cycloadditions, and organocatalyzed reactions can help define the boundaries of new synthetic protocols.

Reaction TypeRelevance to Hindered Aldehydes
Peptide-Catalyzed Kinetic ResolutionEnables stereoselective reactions on sterically crowded β-branched aldehydes acs.org.
Electroreductive Umpolung FormylationCreates sterically hindered α-hydroxyaldehydes from ketones acs.org.
Regio- and Stereoselective PhotodimerizationSteric interactions of alkoxy groups direct the stereochemical outcome researchgate.netmdpi.com.
Asymmetric Aldol ReactionsControlling diastereoselectivity with sterically demanding substrates youtube.com.

Contribution to Advanced Materials Chemistry Precursor Studies

The precise molecular structure of monomers is a critical determinant of the macroscopic properties of a polymer, including its thermal stability, mechanical strength, and morphology. The incorporation of bulky or functional groups into a polymer backbone can dramatically alter its characteristics. The gem-dimethyl group, in particular, is known to disrupt polymer chain packing, which interferes with crystallization and leads to the formation of amorphous materials with low glass transition temperatures nih.gov.

While this compound is not a monomer itself, it can be readily converted into polymerizable derivatives. For example, it could be transformed into a diene for use in acyclic diene metathesis (ADMET) polymerization or a cyanoacrylate for copolymerization reactions nih.govchemrxiv.org. By incorporating the 5-methoxy-4,4-dimethylpentyl unit into a polymer, material scientists can systematically study how this specific combination of a flexible methoxy (B1213986) ether linkage and a rigid gem-dimethyl group influences the final properties of the material. This makes the aldehyde a valuable precursor for creating novel polymers with potentially unique thermal and mechanical profiles for applications ranging from elastomers to advanced coatings.

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